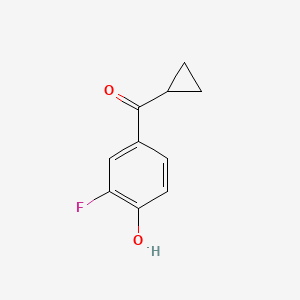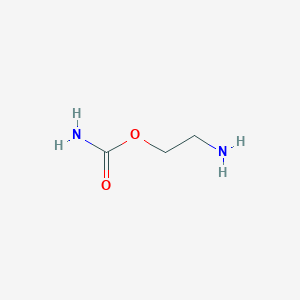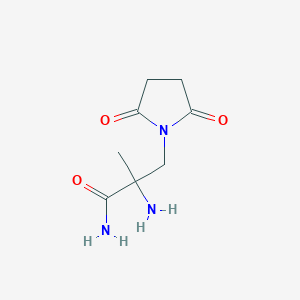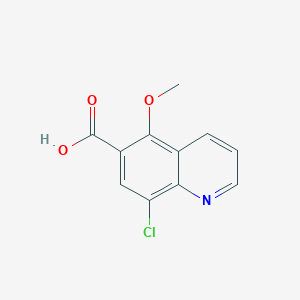
8-Chloro-5-methoxyquinoline-6-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Chloro-5-methoxyquinoline-6-carboxylic acid is a chemical compound with the molecular formula C11H8ClNO3 and a molecular weight of 237.64 g/mol It is a derivative of quinoline, a heterocyclic aromatic organic compound
Vorbereitungsmethoden
The synthesis of 8-Chloro-5-methoxyquinoline-6-carboxylic acid typically involves the chlorination and methoxylation of quinoline derivatives. One common method includes the reaction of 5-methoxyquinoline with a chlorinating agent such as thionyl chloride (SOCl2) to introduce the chlorine atom at the 8th position. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to ensure high yield and purity.
Analyse Chemischer Reaktionen
8-Chloro-5-methoxyquinoline-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form quinoline derivatives with higher oxidation states.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) to convert the carboxylic acid group to an alcohol.
Wissenschaftliche Forschungsanwendungen
8-Chloro-5-methoxyquinoline-6-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various quinoline-based compounds, which are important in the development of pharmaceuticals and agrochemicals.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including infections and cancer.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 8-Chloro-5-methoxyquinoline-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to its ability to interfere with bacterial DNA synthesis or protein function. The exact molecular targets and pathways can vary depending on the specific application and the organism being studied .
Vergleich Mit ähnlichen Verbindungen
8-Chloro-5-methoxyquinoline-6-carboxylic acid can be compared with other quinoline derivatives, such as:
6-Chloro-5-methoxyquinoline-8-carboxylic acid: Similar in structure but with different positions of the chlorine and carboxylic acid groups.
5-Methoxyquinoline-6-carboxylic acid: Lacks the chlorine atom, which may result in different chemical and biological properties.
8-Chloroquinoline-6-carboxylic acid: Lacks the methoxy group, which can affect its reactivity and applications.
These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and their positions, which contribute to its distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H8ClNO3 |
|---|---|
Molekulargewicht |
237.64 g/mol |
IUPAC-Name |
8-chloro-5-methoxyquinoline-6-carboxylic acid |
InChI |
InChI=1S/C11H8ClNO3/c1-16-10-6-3-2-4-13-9(6)8(12)5-7(10)11(14)15/h2-5H,1H3,(H,14,15) |
InChI-Schlüssel |
CKPKMIMKKGVNTD-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C2C=CC=NC2=C(C=C1C(=O)O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


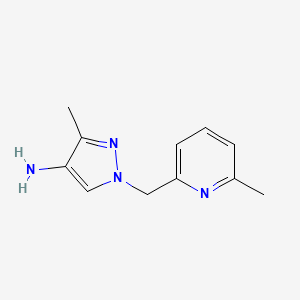
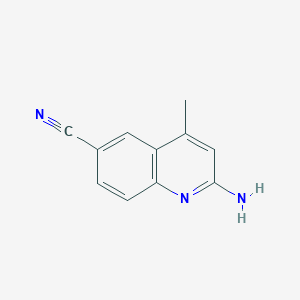
![4-Amino-2-chloro-N-[3-(diethylamino)propyl]benzamide](/img/structure/B13308947.png)
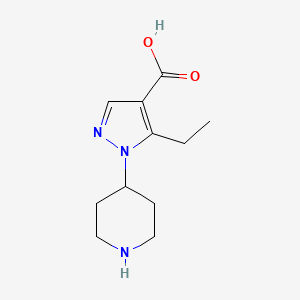
![2-{[(2-Iodocyclopentyl)oxy]methyl}oxane](/img/structure/B13308958.png)
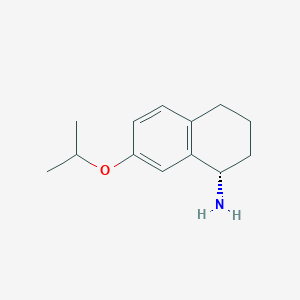
![1-{[(3-Bromo-4-fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13308974.png)
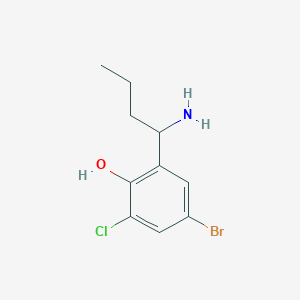
![5-[(2-Methylpropyl)amino]pyridine-2-carbonitrile](/img/structure/B13308981.png)
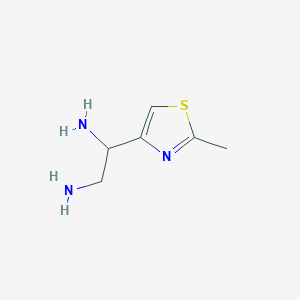
![3-Oxa-7-thia-1-azaspiro[4.4]non-1-en-2-amine](/img/structure/B13309006.png)
